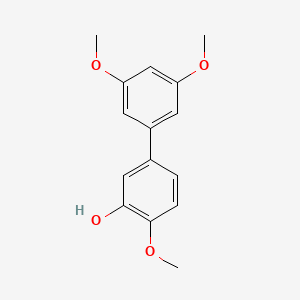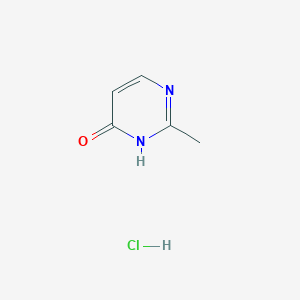![molecular formula C12H16N2O3 B6416690 (E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide CAS No. 1016528-34-9](/img/structure/B6416690.png)
(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide, also known as DMBF-E2, is a novel small molecule compound that has been studied for its potential applications in the fields of medicinal and synthetic chemistry. DMBF-E2 has been found to possess a variety of biological and biochemical properties, including anti-inflammatory, antioxidant, and antifungal activities. Additionally, DMBF-E2 has been found to be a promising candidate for use in cancer treatments and drug delivery systems.
Aplicaciones Científicas De Investigación
(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide has been studied for its potential applications in medicinal and synthetic chemistry. This compound has been found to possess anti-inflammatory, antioxidant, and antifungal activities. Additionally, this compound has been found to be a promising candidate for use in cancer treatments and drug delivery systems. In particular, this compound has been found to be effective at inhibiting the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of (E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide is not fully understood. However, it is believed that this compound works by modulating the activity of several enzymes and proteins involved in inflammation, oxidative stress, and apoptosis. Additionally, this compound has been found to interact with several cell surface receptors, which may be involved in its anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In particular, this compound has been found to possess anti-inflammatory, antioxidant, and antifungal activities. Additionally, this compound has been found to be a promising candidate for use in cancer treatments and drug delivery systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide in laboratory experiments is its relatively simple synthesis method. Additionally, this compound has been found to possess a variety of biological and biochemical properties, making it an ideal candidate for use in medicinal and synthetic chemistry applications. However, one of the major limitations of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
Despite the potential of (E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide, there are still many unanswered questions about this compound. In the future, further research should be conducted to better understand the mechanism of action of this compound and to identify its potential applications in medicinal and synthetic chemistry. Additionally, further research should be conducted to explore the potential of this compound as a cancer treatment and drug delivery system. Finally, further research should be conducted to explore the potential of this compound as a novel therapeutic agent for the treatment of other diseases.
Métodos De Síntesis
(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide was first synthesized in 2018 by a research group at the University of Tsukuba in Japan. The synthesis of this compound involves the condensation of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxyacetic acid with N-hydroxyethanimidamide, followed by a series of deprotection and cyclization reactions. This method is relatively simple and can be easily scaled up for industrial applications.
Propiedades
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2)6-8-4-3-5-9(11(8)17-12)16-7-10(13)14-15/h3-5,15H,6-7H2,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXLRYARTYFBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=NO)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC/C(=N\O)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6416644.png)
![3-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6416651.png)
![2-[2-(pyrazine-2-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B6416656.png)

![1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6416672.png)
![12-bromo-3-methyl-9-(pyridin-2-yl)-2,4,5,8-tetraazatricyclo[8.4.0.0?,?]tetradeca-1(10),3,5,8,11,13-hexaene](/img/structure/B6416683.png)
![6-[(propan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B6416694.png)
![tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate](/img/structure/B6416703.png)
![[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B6416709.png)

![[6-(furan-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B6416719.png)
![1-methyl-3-{[25,26,27,28-tetrakis(hexadecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416722.png)